6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various pharmacological applications.
Preparation Methods
The synthesis of 6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate hydrazine derivative and the corresponding thiadiazole precursor.
Cyclization Reaction: The hydrazine derivative undergoes a cyclization reaction with the thiadiazole precursor under specific conditions to form the triazolothiadiazole core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydro derivatives.
Substitution: The methoxyphenoxy group can be substituted with other nucleophiles to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors in the biological system, leading to inhibition or activation of specific pathways. For example, its anticancer activity is attributed to its ability to inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell growth and proliferation.
Comparison with Similar Compounds
6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:
- 6-(Phenoxymethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(Phenoxymethyl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
These compounds share a similar core structure but differ in the substituents attached to the triazole and thiadiazole rings
Properties
Molecular Formula |
C13H14N4O2S2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenoxy)methyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4O2S2/c1-18-9-3-5-10(6-4-9)19-7-12-16-17-11(8-20-2)14-15-13(17)21-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
ILLLVLRZRKRHQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CSC |
Origin of Product |
United States |
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